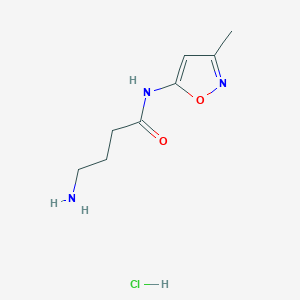
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride consists of 8 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride include a molecular weight of 219.67 g/mol. More detailed properties can be found in various chemical databases .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
The compound has been evaluated for its potential in treating tuberculosis (TB). It has shown promising results against Mycobacterium bovis and Mycobacterium tuberculosis strains, with IC90 values indicating effective inhibition of bacterial growth . This suggests its use as a potent antitubercular agent.
Cytotoxicity Studies
Studies have been conducted to assess the cytotoxicity of this compound against various cell lines, including MCF-7 (breast cancer), HCT 116 (colon cancer), and A549 (lung cancer). The results indicated that the compound was non-cytotoxic, making it a potential candidate for safe therapeutic use .
ADME Properties
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been analyzed, showing potential as a good oral drug candidate. This is crucial for its development into a marketable pharmaceutical product .
Synthesis of Sulfamethoxazole Derivatives
It has been used in the synthesis of novel sulfamethoxazole 4-thiazolidinone hybrids. These derivatives have been synthesized using a cyclocondensation reaction and have shown significant antimycobacterial activity, which could lead to the development of new antitubercular drugs .
Analytical Reference Standard
The compound serves as an analytical reference standard for the quantification of analytes in various samples, such as milk, using analytical techniques. This application is vital in ensuring the quality and safety of food products .
Mosquito Larvicidal Activity
Derivatives of this compound have been synthesized for potential mosquito larvicidal activity. This could be particularly useful in controlling mosquito populations and reducing the spread of mosquito-borne diseases .
Eigenschaften
IUPAC Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-6-5-8(13-11-6)10-7(12)3-2-4-9;/h5H,2-4,9H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQZYNYAODWINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















